![molecular formula C9H15NPb B14270131 2-[(Trimethylplumbyl)methyl]pyridine CAS No. 185255-31-6](/img/structure/B14270131.png)
2-[(Trimethylplumbyl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(pyridin-2-ylmethyl)plumbane: is an organolead compound characterized by the presence of a lead atom bonded to a pyridin-2-ylmethyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(pyridin-2-ylmethyl)plumbane typically involves the reaction of pyridin-2-ylmethyl halides with trimethyllead reagents. One common method is the reaction of pyridin-2-ylmethyl chloride with trimethyllead chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of trimethyl(pyridin-2-ylmethyl)plumbane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of lead compounds.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(pyridin-2-ylmethyl)plumbane can undergo various chemical reactions, including:
Oxidation: The lead atom in the compound can be oxidized to form lead(IV) species.
Reduction: The compound can be reduced to form lead(II) species.
Substitution: The methyl groups or the pyridin-2-ylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Lead(II) chloride or other lead(II) compounds.
Substitution: Various substituted lead compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Trimethyl(pyridin-2-ylmethyl)plumbane is used as a precursor in the synthesis of other organolead compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology and Medicine: Research into the biological applications of trimethyl(pyridin-2-ylmethyl)plumbane is limited due to the toxicity of lead. it may be used in studies related to lead toxicity and its effects on biological systems.
Industry: In industry, trimethyl(pyridin-2-ylmethyl)plumbane can be used in the production of specialized materials and as a reagent in the synthesis of other organometallic compounds.
Mechanism of Action
The mechanism of action of trimethyl(pyridin-2-ylmethyl)plumbane involves the interaction of the lead atom with various molecular targets. The lead atom can form bonds with other atoms or molecules, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Trimethyllead chloride: Similar in structure but lacks the pyridin-2-ylmethyl group.
Pyridin-2-ylmethyllead diacetate: Contains the pyridin-2-ylmethyl group but has different substituents on the lead atom.
Uniqueness: Trimethyl(pyridin-2-ylmethyl)plumbane is unique due to the presence of both the pyridin-2-ylmethyl group and the three methyl groups bonded to the lead atom
Properties
CAS No. |
185255-31-6 |
|---|---|
Molecular Formula |
C9H15NPb |
Molecular Weight |
344 g/mol |
IUPAC Name |
trimethyl(pyridin-2-ylmethyl)plumbane |
InChI |
InChI=1S/C6H6N.3CH3.Pb/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H2;3*1H3; |
InChI Key |
XDTGMLLGZWLZJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb](C)(C)CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


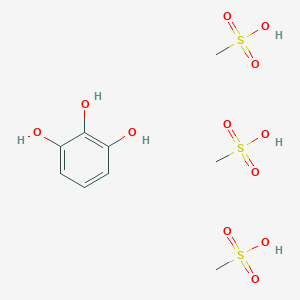
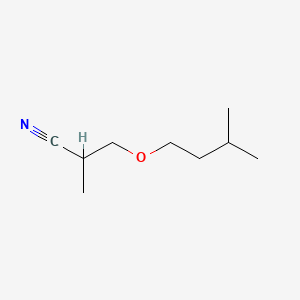

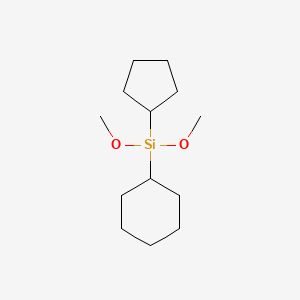
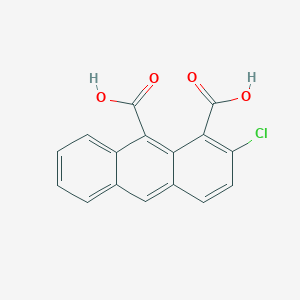
![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
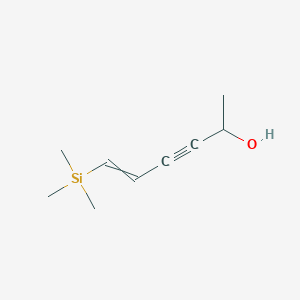

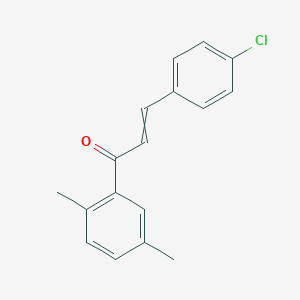
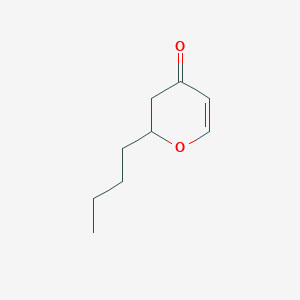
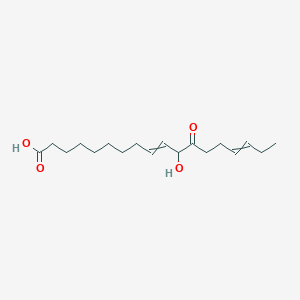
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
